molecular formula C8H3F3N6S B11390766 6-(Pyrazin-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Pyrazin-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11390766
M. Wt: 272.21 g/mol
InChI Key: VNVZSMACIPGYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE is a heterocyclic compound that features a unique combination of triazole, thiadiazole, and pyrazine rings.

Preparation Methods

The synthesis of 2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE involves multiple steps and various synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE is unique due to its trifluoromethyl group and the combination of triazole, thiadiazole, and pyrazine rings. Similar compounds include:

Properties

Molecular Formula

C8H3F3N6S

Molecular Weight

272.21 g/mol

IUPAC Name

6-pyrazin-2-yl-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H3F3N6S/c9-8(10,11)6-14-15-7-17(6)16-5(18-7)4-3-12-1-2-13-4/h1-3H

InChI Key

VNVZSMACIPGYHU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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